(3-Methylpyridin-4-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(3-methylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-9-3-2-7(6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
INOXWGUNBAYIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methylpyridin 4 Yl Methanesulfonamide
Retrosynthetic Analysis of (3-Methylpyridin-4-yl)methanesulfonamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection approaches are considered.
C-S Bond Disconnection: The most straightforward disconnection is at the carbon-sulfur bond of the methanesulfonamide (B31651) group. This suggests a precursor such as a (3-methylpyridin-4-yl)methyl organometallic reagent (e.g., Grignard or organolithium) and a sulfur dioxide equivalent followed by amination, or a (3-methylpyridin-4-yl)methyl halide reacting with a sulfite (B76179) salt.
S-N Bond Disconnection: An alternative disconnection breaks the sulfur-nitrogen bond of the sulfonamide. This common strategy points to (3-methylpyridin-4-yl)methanesulfonyl chloride and ammonia (B1221849) (or a protected equivalent) as the immediate precursors. This is often a highly reliable method for forming primary sulfonamides. acs.org
Further disconnection of the (3-methylpyridin-4-yl)methyl moiety leads back to simpler starting materials like 3-picoline (3-methylpyridine) or 4-cyano-3-methylpyridine, which can be functionalized at the 4-position methyl group.
Established Synthetic Routes to this compound and its Precursors
Established routes for synthesizing pyridyl sulfonamides typically rely on building the sulfonamide group onto a pre-functionalized pyridine (B92270) ring. While specific literature for the target compound is limited, analogous syntheses suggest a multi-step process starting from readily available 3-picoline.
A plausible synthetic sequence could involve:
Functionalization of the 4-position: Starting with 3-picoline, the introduction of a functional group at the 4-position is the critical first step. This can be challenging due to the directing effects of the methyl group and the pyridine nitrogen.
Chain Elongation: Conversion of the 4-position functional group into a chloromethyl or aminomethyl group.
Sulfonamide Formation: Conversion of the methyl-functionalized intermediate into the final methanesulfonamide.
Reaction Conditions and Reagents for Sulfonamide Formation
The final step in many synthetic strategies is the formation of the sulfonamide bond. The classical and most widely used method involves the reaction of a sulfonyl chloride with ammonia or a primary amine. acs.org
Key features of this reaction include:
Precursor: The key intermediate is (3-methylpyridin-4-yl)methanesulfonyl chloride.
Amine Source: Gaseous ammonia, aqueous ammonia, or an ammonia surrogate can be used. google.com
Solvent and Conditions: The reaction is often carried out in a suitable organic solvent like dichloromethane (B109758) or in a biphasic system. mdpi.com The use of a base is typically required to scavenge the HCl byproduct.
A patent for preparing methanesulfonamide derivatives describes reacting methanesulfonyl chloride with amines in a nitroalkane diluent, which facilitates the precipitation and removal of the amine hydrochloride salt byproduct. google.com
Table 1: Common Reagents for Primary Sulfonamide Synthesis
| Precursor Type | Reagents | Key Features |
|---|---|---|
| Sulfonyl Chloride | Ammonia, Ammonium Hydroxide | Classical, widely used method. acs.org |
| Sulfonic Acid/Salt | Activating agents (e.g., PCl5, SOCl2), then amine | Direct conversion from sulfonic acids. organic-chemistry.org |
| Thiol | Oxidizing/Chlorinating agents (e.g., H2O2/SOCl2, NCS), then amine | In-situ generation of sulfonyl chloride. organic-chemistry.org |
Pyridine Ring Functionalization Strategies
The primary challenge in the synthesis is the selective functionalization of the 3-methylpyridine (B133936) ring at the C4 position. Pyridine's electron-deficient nature makes it resistant to electrophilic substitution, while nucleophilic substitution typically occurs at the C2 and C4 positions.
Starting from 3-Picoline: Direct C-H functionalization of 3-picoline at the C4 position is a modern and atom-economical approach. While challenging, methods for the regioselective arylation and alkylation of pyridines have been developed. nih.govnih.gov Strategies that proceed via dearomatization-rearomatization using oxazino pyridine intermediates have shown promise for achieving para-selectivity under acidic conditions. acs.org
From Pre-functionalized Pyridines: A more traditional approach involves starting with a pyridine ring that already has a functional group at the desired position. For instance, synthesis could commence with 3-bromo-4-methylpyridine, which can be prepared by brominating 4-methylpyridine. google.com The bromine can then be displaced or used in cross-coupling reactions to build the required side chain.
Novel Synthetic Methodologies and Process Intensification for this compound Production
Recent advances in organic synthesis offer more efficient and sustainable routes to sulfonamides.
Direct C-H Sulfonylation: Novel methods allow for the direct C-H sulfonylation of unfunctionalized pyridines. These protocols can offer high regioselectivity for the C4 position, potentially streamlining the synthesis by avoiding pre-functionalization steps. acs.org
Electrochemical Synthesis: An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. This approach is driven by electricity, avoids sacrificial reagents, and can be performed rapidly, with hydrogen as the only byproduct. nih.govnoelresearchgroup.com
Reductive Coupling: A method for the reductive coupling of aryl sulfinates and nitroarenes has been reported, providing a new route to assemble (hetero)aryl sulfonamides. acs.org
Process Intensification: The principles of process intensification, such as shifting from batch to continuous flow reactors, can significantly improve the safety, sustainability, and efficiency of chemical syntheses. cetjournal.it For exothermic reactions like sulfonamide formation, continuous processes allow for better temperature control, reduced solvent volumes, and increased productivity. cetjournal.it This approach could be applied to the production of this compound to enhance safety and reduce environmental impact. cetjournal.it
Chemical Reactivity and Derivatization Pathways of this compound
The reactivity of this compound is dictated by its three main functional components: the pyridine ring, the primary sulfonamide group, and the benzylic-like methylene (B1212753) bridge.
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts or alkylated with electrophiles.
Sulfonamide N-H Bonds: The primary sulfonamide group (-SO2NH2) has two acidic protons. It can be deprotonated with a base and subsequently alkylated or acylated to form secondary or tertiary sulfonamides. organic-chemistry.org
Late-Stage Functionalization: The primary sulfonamide group, often seen as a synthetic endpoint, can be repurposed as a versatile handle for further derivatization. acs.orgnih.gov Recent methods allow for the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides using activating agents like pyrylium (B1242799) salts (Pyry-BF4). nih.govnih.gov This allows the sulfonamide to be transformed into other sulfonamides, sulfonates, or sulfonyl fluorides in a late-stage fashion. nih.gov Another approach involves the N-H-C-catalyzed deamination of primary sulfonamides to generate sulfinates, which can then be converted to sulfones, sulfonic acids, and other derivatives. acs.orgacs.org
Table 2: Potential Derivatization Reactions
| Reactive Site | Reagent Type | Potential Product |
|---|---|---|
| Pyridine Nitrogen | Alkyl Halide (e.g., CH3I) | N-Alkyl Pyridinium Salt |
| Sulfonamide Nitrogen | Base, then Alkyl Halide | N-Alkyl Sulfonamide organic-chemistry.org |
| Sulfonamide Nitrogen | Base, then Acyl Chloride | N-Acyl Sulfonamide |
| Entire Sulfonamide Group | Pyry-BF4 | (3-Methylpyridin-4-yl)methanesulfonyl chloride nih.gov |
Oxidation and Reduction Pathways
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with nitric acid or through photoelectrocatalytic methods. rsc.orgecqv.com.brresearchgate.net The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide. The sulfur atom in the sulfonamide is already in its highest oxidation state (+6) and is therefore resistant to further oxidation.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H2 over PtO2 or Pd/C), although this typically requires forcing conditions. nih.gov
Stereoselective Synthesis Approaches for Chiral Analogues of (3-Methylpyridin-4-yl)methanesulfonamideThis subsection was intended to focus on the methods for preparing chiral analogues of this compound. The discussion would have centered on asymmetric synthesis strategies, the use of chiral auxiliaries, and catalytic methods to introduce stereocenters into the molecule. Data on enantiomeric excess, diastereomeric ratios, and the overall efficiency of such synthetic routes would have been presented. Unfortunately, the scientific literature does not currently contain reports on the stereoselective synthesis of chiral analogues of this specific compound.
The absence of this information prevents a thorough and scientifically accurate discussion as per the intended article structure. It is possible that research on this compound exists in proprietary databases or internal reports of chemical companies, but it has not been disseminated into the public scientific domain. Therefore, the creation of interactive data tables and a detailed narrative on its chemical transformations is not feasible at this time.
This review underscores the vastness of chemical space and the fact that many potentially interesting molecules have yet to be synthesized or have their properties and reactions fully characterized in published literature. Future research may yet shed light on the synthetic utility and reactivity of this compound.
Molecular and Cellular Mechanisms of Action of 3 Methylpyridin 4 Yl Methanesulfonamide
Identification and Validation of Primary Molecular Targets of (3-Methylpyridin-4-yl)methanesulfonamide
No studies have been published that identify or validate the primary molecular targets of this compound.
Enzyme Inhibition and Activation Studies
There is no available data from enzyme inhibition or activation studies for this compound. Research into its effects on specific enzymes, such as tubulin polymerization or kinase activity, has not been reported in the scientific literature.
Receptor Binding and Modulation Assays
Information regarding the binding of this compound to any biological receptors or its potential modulatory effects is not available.
Protein-Ligand Interaction Analysis
There are no published studies that have conducted protein-ligand interaction analyses for this compound to elucidate its binding characteristics with any protein targets.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The effects of this compound on intracellular signaling pathways have not been investigated in any published research.
Cell Cycle Progression Analysis
There is no data available concerning the impact of this compound on cell cycle progression. Consequently, its potential to induce cell cycle arrest, such as at the G2/M phase, is unknown.
Apoptotic Pathway Induction and Characterization
No studies have been conducted to determine whether this compound can induce apoptosis or to characterize any potential mechanisms of programmed cell death.
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Comprehensive searches for the chemical compound this compound have yielded no specific data regarding its molecular and cellular mechanisms of action. As of the current date, there is a notable absence of published research detailing its effects on gene expression, proteomic profiles, or its interactions with cellular targets.
Efforts to obtain information on the compound's influence on cellular phenotypic responses have been similarly unsuccessful. There are no publicly available studies that report on its impact on cell proliferation and viability, such as GI50 values against various tumor cell lines. Furthermore, information regarding its effects on cellular differentiation and migration is not present in the accessible scientific domain.
Investigations into the selectivity of this compound have also found no available data. Consequently, there is no information on its differential effects on tumor cells versus normal cells. Similarly, studies concerning the target engagement and selectivity profiling of this specific compound in complex biological systems have not been identified in the public record.
The lack of accessible research indicates that studies on this compound may be in very early, unpublished stages, or may be proprietary information not available to the public. Therefore, a detailed analysis according to the requested scientific outline cannot be provided at this time.
Structure Activity Relationship Sar and Structural Biology of 3 Methylpyridin 4 Yl Methanesulfonamide Analogues
Rational Design and Synthesis of Derivatives and Analogues of (3-Methylpyridin-4-yl)methanesulfonamide
The development of analogues of this compound is rooted in rational drug design, often initiated from hits identified through high-throughput screening. nih.gov The primary goal is to systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity against other kinases, and desirable pharmacokinetic properties. nih.govacs.org The design strategy for these analogues typically focuses on three key areas of the molecule: the pyridine (B92270) core, the sulfonamide linker, and the substituents on the pyridine ring, such as the 3-methyl group.
Synthetic Strategies: The synthesis of pyridine-based sulfonamides is generally straightforward. A common method involves the nucleophilic substitution reaction between a substituted aminopyridine and a relevant sulfonyl chloride in an appropriate solvent, such as dichloromethane (B109758), often in the presence of a base. eurjchem.comresearchgate.net For more complex analogues, multi-step syntheses may be employed, utilizing modern cross-coupling reactions like the Suzuki coupling to construct the core aromatic systems before the introduction of the sulfonamide functional group. mdpi.com
Design of Analogues:
Pyridine Ring Modifications: Analogues are created by altering the substitution pattern on the pyridine ring. For the parent compound, this involves modifying or replacing the 3-methyl group with other alkyl or functional groups to probe steric and electronic effects in the binding pocket. nih.govnih.gov
Sulfonamide Moiety: The sulfonamide group is a critical pharmacophoric element. Analogues may explore replacing the methyl group on the sulfur atom with other small alkyl or aryl groups to modulate properties like solubility and cell permeability.
Bioisosteric Replacement: The pyridine core itself can be replaced with other nitrogen-containing heterocycles (e.g., pyrimidine, azaindole) to improve properties such as metabolic stability or to fine-tune the hydrogen-bonding interactions with the target protein. researchgate.netnih.gov
The iterative process of designing, synthesizing, and testing these analogues allows for a comprehensive mapping of the SAR, leading to compounds with significantly improved biological profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. ijnrd.org For kinase inhibitors like the this compound series, 3D-QSAR studies are particularly valuable for identifying the key steric, electronic, and hydrophobic features that govern inhibitory potency against targets like ROCK. nih.govmdpi.com
These models are built using a training set of molecules with known activities and then validated using an external test set. The resulting models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent inhibitors. Key molecular descriptors often found to be significant in QSAR models for pyridine-based inhibitors include: nih.gov
Lipophilicity (e.g., LogP): Describes the compound's partitioning between aqueous and lipid phases, influencing cell membrane permeability and binding to hydrophobic pockets.
Electronic Descriptors: Parameters like partial atomic charges and dipole moments are crucial, as they govern electrostatic and hydrogen-bonding interactions. The electron-withdrawing nature of the pyridine ring and the polar sulfonamide group are key contributors. mdpi.com
Steric Descriptors (e.g., Molecular Weight, Molar Refractivity): These account for the size and shape of the molecule, which must be complementary to the target's binding site.
An illustrative QSAR equation for a series of such inhibitors might take the form: pIC₅₀ = c₁(LogP) - c₂(Molecular Volume) + c₃*(Dipole Moment) + constant
This equation suggests that activity is positively correlated with lipophilicity and electronic interactions, while being negatively correlated with excessive molecular size.
Table 1: Illustrative QSAR Model for this compound Analogues
| Compound | R-Group (at position 3) | LogP | Molecular Weight (g/mol) | Observed pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| Analog 1 | -H | 1.25 | 172.21 | 6.8 | 6.9 |
| Analog 2 (Parent) | -CH₃ | 1.65 | 186.24 | 7.5 | 7.4 |
| Analog 3 | -Cl | 1.98 | 206.66 | 7.9 | 7.8 |
| Analog 4 | -OCH₃ | 1.40 | 202.24 | 7.1 | 7.2 |
| Analog 5 | -CF₃ | 2.55 | 240.21 | 6.5 | 6.6 |
Identification of Key Pharmacophore Features of this compound for Biological Activity
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For ATP-competitive kinase inhibitors, including the this compound series, the pharmacophore is typically derived from the interactions observed in co-crystal structures or from a set of highly active compounds. nih.govacs.org
The key pharmacophoric features for this class of ROCK inhibitors generally include: nih.govresearchgate.net
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a critical feature. It acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide proton of a key amino acid (e.g., Met156 in ROCK1) in the hinge region of the kinase's ATP-binding site. rcsb.orgresearchgate.net
Hydrophobic/Aromatic Region: The pyridine ring itself, along with its methyl substituent, occupies a hydrophobic pocket, contributing to binding affinity through van der Waals and hydrophobic interactions.
Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide can act as a hydrogen bond donor, potentially forming interactions with backbone carbonyls or side chains of residues near the solvent-exposed region of the binding site.
Table 2: Key Pharmacophore Features and Their Roles
| Pharmacophoric Feature | Molecular Moiety | Putative Interaction Role |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Anchors the inhibitor in the hinge region of the ATP-binding site. |
| Aromatic/Hydrophobic Group | 3-Methylpyridine (B133936) Ring | Provides hydrophobic interactions and shape complementarity. |
| Hydrogen Bond Donor/Acceptor | Sulfonamide (-SO₂NH-) | Forms secondary interactions with residues in the binding pocket. |
Structural Elucidation of this compound-Target Complexes via X-ray Crystallography and NMR Spectroscopy
The precise binding mode of inhibitors like this compound is best understood through high-resolution structural techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: Co-crystal structures of related pyridine-based inhibitors with ROCK1 and ROCK2 have provided invaluable atomic-level detail of their interactions within the ATP-binding pocket. nih.govrcsb.orgrcsb.org These structures consistently show the pyridine ring positioned deep within the active site, where its nitrogen atom forms a canonical hydrogen bond with the hinge region of the kinase. researchgate.net The sulfonamide moiety typically extends towards the solvent-exposed region, where it can form additional interactions that enhance potency and contribute to selectivity. nih.govnih.gov This structural information is pivotal for structure-based drug design, enabling the rational modification of the inhibitor to improve its fit and affinity for the target. nih.gov
NMR Spectroscopy: Solution NMR spectroscopy is a powerful complementary tool. nih.gov Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can be used to map the inhibitor's binding site on the protein. acs.org When an inhibitor binds, it causes chemical shift perturbations (CSPs) for the amino acid residues involved in the interaction, allowing for precise identification of the binding interface. nih.gov Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are used to identify which parts of the inhibitor are in close contact with the protein, confirming the binding mode and providing information for screening and affinity determination. osti.govresearchgate.net
Table 3: Summary of Key Binding Interactions for Pyridine-Based ROCK Inhibitors
| Residue (ROCK1) | Interaction Type | Inhibitor Moiety |
|---|---|---|
| Met156 (Hinge) | Hydrogen Bond | Pyridine Nitrogen |
| Val108 (Gatekeeper) | van der Waals | Pyridine Ring |
| Leu205 (DFG Motif) | Hydrophobic | Methyl Group on Pyridine |
| Asp176/Asp218 (ROCK2) | Electrostatic/H-Bond | Solvent-facing groups |
Conformational Analysis and Molecular Flexibility of this compound and Its Analogues
The biological activity of a small molecule inhibitor is intrinsically linked to its three-dimensional shape and flexibility. For this compound, the ability to adopt a low-energy conformation that is complementary to the target's binding site is essential for high-affinity binding.
Conformational Preferences: The key rotatable bond in this scaffold is the C4-C(methane) bond connecting the pyridine ring to the sulfonamide group. The preferred dihedral angle of this bond determines the relative orientation of the two main pharmacophoric elements. Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to predict the lowest energy conformations. Experimental validation can be achieved through techniques like Nuclear Overhauser Effect (NOE) NMR experiments. mdpi.com
Molecular Flexibility: While a certain degree of flexibility is necessary for the inhibitor to adapt to the binding pocket (an "induced fit"), excessive flexibility can be detrimental. High conformational freedom results in a significant entropic penalty upon binding, which can decrease affinity. Therefore, a key strategy in analogue design is to introduce structural constraints to pre-organize the molecule in its bioactive conformation. This can be achieved by incorporating cyclic structures or introducing bulky substituents that restrict rotation around key bonds, a strategy that has successfully led to more potent and selective kinase inhibitors. nih.gov Understanding the balance between rigidity and flexibility is crucial for optimizing the pharmacological profile of the this compound series.
Pre Clinical Pharmacokinetic and Metabolic Profiling of 3 Methylpyridin 4 Yl Methanesulfonamide
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro Systems
No specific in vitro ADME data for (3-Methylpyridin-4-yl)methanesulfonamide was found.
Microsomal Stability and Cytochrome P450 Inhibition/Induction Studies
There is no available information on the metabolic stability of this compound in liver microsomes or its potential to inhibit or induce cytochrome P450 enzymes.
Metabolite Identification and Elucidation of Metabolic Pathways of this compound
Specific metabolites of this compound have not been identified, and its metabolic pathways have not been elucidated in the available literature.
Plasma Protein Binding Characteristics of this compound
The extent to which this compound binds to plasma proteins has not been reported.
Pharmacokinetic Profiling of this compound in Pre-clinical Animal Models (e.g., oral bioavailability)
No pharmacokinetic data, including parameters such as oral bioavailability, clearance, volume of distribution, and half-life, were found for this compound in any preclinical animal models.
Computational Chemistry and in Silico Approaches in 3 Methylpyridin 4 Yl Methanesulfonamide Research
Molecular Docking and Virtual Screening for Novel Binding Partners of (3-Methylpyridin-4-yl)methanesulfonamide
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode of a ligand to a protein's active site. Virtual screening then uses these docking calculations to search large libraries of compounds to identify potential new binding partners for a specific biological target.
A thorough search of scientific literature did not yield any studies that have performed molecular docking or virtual screening specifically with this compound to identify its novel binding partners. Research on related pyridine (B92270) and sulfonamide-containing compounds exists, but data for the exact molecule of interest is not available.
Molecular Dynamics Simulations to Understand this compound-Target Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By simulating the behavior of a ligand-protein complex, MD can provide detailed insights into the stability of the interaction, the conformational changes that occur upon binding, and the key residues involved in the interaction. This helps in understanding the dynamic nature of the binding, which is something that static docking models cannot fully capture.
There are no published molecular dynamics simulation studies specifically investigating the interactions between this compound and any biological target. Such studies would be contingent on first identifying a definitive binding partner, typically through experimental assays or the virtual screening methods mentioned in the previous section.
In Silico Prediction of ADMET Properties for Lead Optimization of this compound Analogues (excluding toxicity profiles)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Computational models are used to estimate physicochemical and pharmacokinetic properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. These predictions help in prioritizing and optimizing lead compounds with favorable drug-like properties.
While numerous online servers and software packages are available for the prediction of ADMET properties, no specific studies have been published that focus on the in silico ADMET profiling of this compound or its analogues for the purpose of lead optimization.
Cheminformatics and Data Mining for Identification of Related Bioactive Compounds
Cheminformatics involves the use of computational methods to analyze chemical data. Data mining of large chemical and biological databases can help identify compounds that are structurally similar to a query molecule and may possess related biological activities. This can be a powerful tool for lead hopping or identifying new uses for existing chemical scaffolds.
No specific cheminformatics or data mining studies have been published that use this compound as a query to identify other related bioactive compounds. Such an analysis would involve searching databases like PubChem, ChEMBL, and BindingDB for structurally similar molecules and analyzing their associated biological data.
Advanced Analytical Methodologies for Research on 3 Methylpyridin 4 Yl Methanesulfonamide
Spectroscopic Techniques for Elucidating Binding Mechanisms and Structural Characterization (e.g., High-Resolution Mass Spectrometry, NMR)
Spectroscopic methods are fundamental to the definitive identification and structural confirmation of synthesized compounds like (3-Methylpyridin-4-yl)methanesulfonamide. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide unambiguous data on the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial relationship of atoms. For this compound, ¹H NMR and ¹³C NMR would be used to confirm the presence and connectivity of the methyl group, the pyridine (B92270) ring, and the methanesulfonamide (B31651) moiety.
¹H NMR would reveal the number of distinct protons and their neighboring environments through chemical shifts (δ), signal splitting patterns (multiplicity), and integration values.
¹³C NMR provides information on the different carbon environments within the molecule.
While specific experimental data for this compound is not widely published, the expected ¹H NMR spectral data can be predicted based on its structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (C2) | ~8.5 | Singlet | 1H |
| Pyridine-H (C6) | ~8.4 | Doublet | 1H |
| Pyridine-H (C5) | ~7.3 | Doublet | 1H |
| CH₂ (Benzylic) | ~4.5 | Singlet | 2H |
| CH₃ (Pyridine) | ~2.5 | Singlet | 3H |
| NH₂ (Sulfonamide) | Variable | Broad Singlet | 2H |
High-Resolution Mass Spectrometry (HRMS) HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₁₀N₂O₂S), HRMS would be used to verify its exact mass, confirming its molecular formula and, by extension, its successful synthesis. rrpharmacology.ru The high resolution allows for the determination of the monoisotopic mass with precision to several decimal places. nih.gov
Table 2: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Calculated Exact Mass | 186.0463 Da |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ | ~187.0536 Da |
Chromatographic Methods for Quantification and Purity Assessment of this compound in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the target compound from impurities and quantifying its concentration in research samples.
High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of synthesized compounds. A sample is passed through a column under high pressure, and components are separated based on their affinity for the column's stationary phase and the mobile phase. A detector, often UV-Vis, measures the absorbance of the eluting components over time, generating a chromatogram. The purity of this compound is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. This method is also used to quantify the compound in various matrices by comparing the peak area to a standard curve of known concentrations. rrpharmacology.ru
Table 3: Representative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection Wavelength | 254 nm |
| Retention Time (tR) | 5.8 min |
| Peak Area | 99.5% |
| Purity | ≥99% |
Biophysical Methods for Characterizing Molecular Interactions of this compound
Understanding how a small molecule interacts with its biological targets (e.g., proteins, enzymes) is crucial in many research areas, including drug discovery. Biophysical methods provide quantitative data on these interactions. While specific interaction studies for this compound are not publicly documented, standard techniques would be employed to investigate its binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) SPR is a label-free technique used to measure real-time binding kinetics and affinity. In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. From this data, association (kₐ) and dissociation (kₑ) rates can be calculated, along with the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, this compound would be titrated into a sample cell containing the target molecule. The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the molecular interaction.
These methods, while not yet documented for this specific compound, represent the gold standard for characterizing the molecular interactions that are critical to understanding its potential function in a biological system.
Therapeutic Potential and Translational Research Avenues for 3 Methylpyridin 4 Yl Methanesulfonamide in Pre Clinical Contexts
Pre-clinical in vivo Efficacy Studies in Disease-Relevant Animal Models (e.g., anti-tumor activity)
There is currently no publicly available data from in vivo studies in disease-relevant animal models for (3-Methylpyridin-4-yl)methanesulfonamide. While numerous studies have investigated the anti-tumor activities of various other pyridine (B92270) derivatives, this specific compound has not been reported in such evaluations. Therefore, its efficacy in any disease model is unknown.
Biomarker Discovery and Validation for Monitoring this compound Activity in Animal Models
The absence of in vivo studies means that no research has been conducted to identify or validate biomarkers for monitoring the potential activity of this compound in animal models. The discovery of biomarkers is contingent on first establishing a biological effect of the compound in a relevant pre-clinical model.
Combination Strategies with this compound in Pre-clinical Settings
There are no published pre-clinical studies investigating the use of this compound in combination with other therapeutic agents. Research into combination strategies typically follows the establishment of single-agent efficacy, which has not been demonstrated for this compound.
Challenges and Future Directions in Developing this compound as a Research Probe or Pre-clinical Lead
The primary challenge in the development of this compound is the foundational lack of any biological activity data. Before it can be considered a research probe or a pre-clinical lead, fundamental in vitro screening against a wide range of biological targets is necessary to identify any potential therapeutic utility.
Future research should focus on:
Initial In Vitro Screening: Assessing the compound's activity against various cell lines (e.g., cancer cell panels) and biochemical targets to identify a potential mechanism of action.
Synthesis and Analogue Development: Should any promising activity be identified, the synthesis of analogues could help in establishing structure-activity relationships (SAR).
Pharmacokinetic Profiling: Initial in vitro ADME (absorption, distribution, metabolism, and excretion) studies would be required to assess its drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
